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Compound of Interest

Compound Name: AT13148

Cat. No.: B1683962

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research findings for
AT13148, a novel, orally bioavailable, multi-AGC kinase inhibitor. The information presented
herein is compiled from various preclinical studies and is intended to serve as a comprehensive
resource for professionals in the field of oncology drug development.

Core Mechanism of Action

AT13148 is an ATP-competitive inhibitor that potently targets multiple kinases within the AGC
family, which are crucial components of signaling pathways frequently dysregulated in cancer.
[1][2][3][4] Its primary targets include AKT, p70S6 kinase (p70S6K), protein kinase A (PKA), and
Rho-associated coiled-coil containing protein kinase (ROCK).[1][5][6] By simultaneously
inhibiting these kinases, AT13148 disrupts the PISK/AKT/mTOR signaling pathway, leading to
the inhibition of cancer cell growth and the induction of apoptosis.[3] Preclinical evidence
suggests that this multi-targeted approach may offer increased antitumor activity and potentially
minimize clinical resistance compared to single-target agents.[1][2][4]

Quantitative In Vitro Activity

The following tables summarize the in vitro potency and antiproliferative activity of AT13148
across various assays and cancer cell lines.

Table 1: Inhibitory Activity of AT13148 against AGC Kinases
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Kinase Target IC50 (nM)
Aktl 38[5][6]
Akt2 402[5][6]
Akt3 50[5][6]
p70S6K 8[5][6]
PKA 3[5][6]
ROCKI 6[5][6]
ROCKII 4[5][6][7]

Table 2: Antiproliferative Activity of AT13148 in Cancer Cell Lines

] Key Genetic
Cell Line Cancer Type GI50 (uM)
Features
Us7MG Glioblastoma PTEN-deficient 1.5-3.8[1]

HER2-positive,
BT474 Breast Cancer 1.5-3.8[1]
PIK3CA-mutant

PC3 Prostate Cancer PTEN-deficient 1.5-3.8[1]

MES-SA Uterine Sarcoma PTEN-deficient 1.5-3.8[1]

In Vivo Preclinical Efficacy

AT13148 has demonstrated significant antitumor activity in multiple human tumor xenograft
models.

Table 3: Summary of In Vivo Antitumor Efficacy of AT13148

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.selleckchem.com/products/at13148.html
https://www.medchemexpress.com/at13148.html
https://www.selleckchem.com/products/at13148.html
https://www.medchemexpress.com/at13148.html
https://www.selleckchem.com/products/at13148.html
https://www.medchemexpress.com/at13148.html
https://www.selleckchem.com/products/at13148.html
https://www.medchemexpress.com/at13148.html
https://www.selleckchem.com/products/at13148.html
https://www.medchemexpress.com/at13148.html
https://www.selleckchem.com/products/at13148.html
https://www.medchemexpress.com/at13148.html
https://www.selleckchem.com/products/at13148.html
https://www.medchemexpress.com/at13148.html
https://aacrjournals.org/mct/article/6/11_Supplement/B251/240641/AT13148-an-orally-bioavailable-AKT-kinase
https://www.benchchem.com/product/b1683962?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/18/14/3912/76790/AT13148-Is-a-Novel-Oral-Multi-AGC-Kinase-Inhibitor
https://aacrjournals.org/clincancerres/article/18/14/3912/76790/AT13148-Is-a-Novel-Oral-Multi-AGC-Kinase-Inhibitor
https://aacrjournals.org/clincancerres/article/18/14/3912/76790/AT13148-Is-a-Novel-Oral-Multi-AGC-Kinase-Inhibitor
https://aacrjournals.org/clincancerres/article/18/14/3912/76790/AT13148-Is-a-Novel-Oral-Multi-AGC-Kinase-Inhibitor
https://www.benchchem.com/product/b1683962?utm_src=pdf-body
https://www.benchchem.com/product/b1683962?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Xenograft Model Cancer Type Dosing Schedule Outcome

40 mg/kg, p.o., 2
9P Significant tumor

BT474 Breast Cancer consecutive days, 3 o
growth inhibition[1]
days rest[1]
N Antitumor efficacy[1]
PC3 Prostate Cancer Not specified
[2][4]
] Marked antitumor
MES-SA Uterine Sarcoma 40 - 50 mg/kg, p.o.[7]
effects[1][2][4][7]
) B Significant inhibition of
HGC27 Gastric Cancer Not specified
tumor growth[6]
Pharmacokinetics

Pharmacokinetic studies in BALB/c mice have characterized the profile of AT13148.

Table 4: Pharmacokinetic Parameters of AT13148 in Mice

Parameter Value (at 5 mglkg i.v.)
Plasma Clearance 1.68 L/h/kg[1]

Volume of Distribution 9.05 L/kg[1]

Terminal Half-life 2.83 hours[1]
Bioavailability (Oral) Complete (at 5 mg/kg)[6]

Experimental Protocols
Kinase Inhibition Assay

¢ Objective: To determine the half-maximal inhibitory concentration (IC50) of AT13148 against
a panel of kinases.

+ Methodology: Kinase activity was assayed using a standard enzymatic assay format. Assays
were performed with ATP concentrations equivalent to the Km for each respective enzyme to
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ensure accurate IC50 determination.[5] The percentage of inhibition at a concentration of 10
UM AT13148 was initially determined against a broad panel of 40 kinases.[5] For selected
kinases, full IC50 curves were generated.

Cell Proliferation Assay

Objective: To determine the half-maximal growth inhibition concentration (G150) of AT13148
in various cancer cell lines.

Methodology: Cancer cell lines were seeded in microplates and exposed to a range of
AT13148 concentrations for a period of 72 or 96 hours. Cell viability and proliferation were
assessed using either an Alamar Blue assay (72 hours) or a sulforhodamine B (SRB) assay
(96 hours).[5]

Human Tumor Xenograft Studies

Objective: To evaluate the in vivo antitumor efficacy of AT13148.

Methodology: Human cancer cell lines (e.g., BT474, PC3, MES-SA) were implanted
subcutaneously into immunocompromised mice. Once tumors reached a specified volume,
mice were randomized into vehicle control and treatment groups. AT13148 was administered
orally (p.o.) at specified doses and schedules.[1][7] Tumor volume was measured regularly
to assess treatment efficacy.

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of AT13148 in vivo.

Methodology: BALB/c mice were administered AT13148 either intravenously (i.v.) or orally
(p.0.). Blood samples were collected at various time points post-administration. Plasma
concentrations of AT13148 were quantified using mass spectrometry.[1][8][9][10][11][12]

Visualizations
Signaling Pathway of AT13148 Inhibition
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Caption: AT13148 inhibits multiple AGC kinases, blocking the PI3K/AKT pathway.

General Preclinical Research Workflow for AT13148

In Vitro Evaluation In Vivo Evaluation

Kinase Inhibition Cell Proliferation Apotosis Induction Pharmacokinetic Xenograft Efficacy Pharmacodynamic
Assays (IC50) Assays (GI50) pop Studies Studies Biomarker Analysis
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Caption: Preclinical workflow for AT13148 from in vitro to in vivo studies.

Conclusion

The preclinical data for AT13148 demonstrates its potent activity as a multi-AGC kinase
inhibitor with significant antitumor effects in various cancer models with deregulated PI3K/AKT
pathways.[1][2] Its oral bioavailability and ability to modulate key signaling pathways in vivo
underscore its potential as a therapeutic agent.[1][7] However, a Phase | clinical trial indicated
a narrow therapeutic index and challenging pharmacokinetic profile, which led to the
recommendation to discontinue further development.[8][10] The findings from the preclinical
and early clinical evaluation of AT13148 provide valuable insights for the future design and
development of multi-kinase inhibitors in oncology.[8][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. aacrjournals.org [aacrjournals.org]
e 2. aacrjournals.org [aacrjournals.org]
» 3. Facebook [cancer.gov]

e 4.AT13148 is a novel, oral multi-AGC kinase inhibitor with potent pharmacodynamic and
antitumor activity - PubMed [pubmed.ncbi.nim.nih.gov]

e 5. selleckchem.com [selleckchem.com]
e 6. medchemexpress.com [medchemexpress.com]
e 7. aacrjournals.org [aacrjournals.org]

e 8. First-in-human study of AT13148, a dual ROCK-AKT inhibitor in patients with solid tumors
- PMC [pmc.ncbi.nlm.nih.gov]

9. aacrjournals.org [aacrjournals.org]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1683962?utm_src=pdf-body-img
https://www.benchchem.com/product/b1683962?utm_src=pdf-body
https://www.benchchem.com/product/b1683962?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/18/14/3912/76790/AT13148-Is-a-Novel-Oral-Multi-AGC-Kinase-Inhibitor
https://aacrjournals.org/clincancerres/article/doi/10.1158/1078-0432.CCR-11-3313/287133/p/AT13148-Is-a-Novel-Oral-Multi-AGC-Kinase-Inhibitor
https://aacrjournals.org/clincancerres/article/18/14/3912/76790/AT13148-Is-a-Novel-Oral-Multi-AGC-Kinase-Inhibitor
https://aacrjournals.org/mct/article/6/11_Supplement/B251/240641/AT13148-an-orally-bioavailable-AKT-kinase
https://pmc.ncbi.nlm.nih.gov/articles/PMC7611345/
https://pubmed.ncbi.nlm.nih.gov/32616501/
https://www.benchchem.com/product/b1683962?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7611345/
https://pubmed.ncbi.nlm.nih.gov/32616501/
https://www.benchchem.com/product/b1683962?utm_src=pdf-custom-synthesis
https://aacrjournals.org/clincancerres/article/18/14/3912/76790/AT13148-Is-a-Novel-Oral-Multi-AGC-Kinase-Inhibitor
https://aacrjournals.org/clincancerres/article/doi/10.1158/1078-0432.CCR-11-3313/287133/p/AT13148-Is-a-Novel-Oral-Multi-AGC-Kinase-Inhibitor
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/multi-agc-kinase-inhibitor-at13148
https://pubmed.ncbi.nlm.nih.gov/22781553/
https://pubmed.ncbi.nlm.nih.gov/22781553/
https://www.selleckchem.com/products/at13148.html
https://www.medchemexpress.com/at13148.html
https://aacrjournals.org/mct/article/6/11_Supplement/B251/240641/AT13148-an-orally-bioavailable-AKT-kinase
https://pmc.ncbi.nlm.nih.gov/articles/PMC7611345/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7611345/
https://aacrjournals.org/clincancerres/article/26/18/4777/9622/First-in-Human-Study-of-AT13148-a-Dual-ROCK-AKT
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 10. First-in-Human Study of AT13148, a Dual ROCK-AKT Inhibitor in Patients with Solid
Tumors - PubMed [pubmed.nchbi.nlm.nih.gov]

e 11. researchgate.net [researchgate.net]
e 12. aacrjournals.org [aacrjournals.org]

 To cite this document: BenchChem. [AT13148: A Preclinical Technical Guide]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683962#at13148-
preclinical-research-findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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